

Application Notes and Protocols for Measuring Hydrogen Permeation in Polymers

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These application notes provide a detailed overview and experimental protocols for various techniques used to measure the permeation of **hydrogen** gas through polymeric materials. Accurate measurement of **hydrogen** permeability is critical for the development and qualification of materials used in **hydrogen** storage, transportation, and fuel cell technologies.

Introduction to Hydrogen Permeation in Polymers

Hydrogen, being the smallest molecule, can readily permeate through polymeric materials. This permeation is a three-step process: absorption of **hydrogen** molecules onto the polymer surface, diffusion through the polymer matrix, and finally, desorption from the opposite surface. [1][2] The overall rate of permeation is quantified by the permeability coefficient (P), which is a product of the diffusion coefficient (D) and the solubility coefficient (S) ($P = D \times S$).[3]

Factors influencing **hydrogen** permeation in polymers include:

- Material Properties: Crystallinity, density, chain orientation, cross-linking, and the presence of fillers can significantly affect permeation rates.[1][4] For instance, higher crystallinity generally leads to lower permeability as diffusion primarily occurs through the amorphous regions.[1]
- Environmental Conditions: Temperature and pressure are key factors. Permeability typically increases with temperature, while the effect of pressure can be more complex.[3][5][6]

Key Measurement Techniques

Several methods are employed to measure **hydrogen** permeation in polymers, each with its own advantages and limitations. The most common techniques include manometric (pressure-based), volumetric, gas chromatography, and electrochemical methods.[7][8]

Application Note 1: Manometric (Differential Pressure) Method Principle

The manometric method, also known as the differential pressure method, is a widely used technique due to its relative simplicity.[7][8] A polymer sample is placed between two chambers, creating a barrier. One chamber (the high-pressure or upstream chamber) is filled with **hydrogen** gas at a specific pressure, while the other chamber (the low-pressure or downstream chamber) is initially evacuated.[9] As **hydrogen** permeates through the polymer, the pressure in the low-pressure chamber increases over time. The gas transmission rate (GTR) and permeability are calculated from the rate of this pressure increase.[9]

Experimental Protocol

- Sample Preparation:
 - Prepare flat, uniform polymer film or sheet specimens, free of defects like pinholes or folds.[9]
 - Measure the thickness of the specimen accurately at multiple points and calculate the average.
 - Mount the specimen in the permeation cell, ensuring a hermetic seal between the two chambers.[9]
- System Setup and Leak Check:
 - Assemble the permeation cell within a temperature-controlled environment.
 - Evacuate both the high-pressure and low-pressure chambers to a high vacuum.

- Isolate the chambers from the vacuum pump and monitor the pressure for a period to ensure there are no leaks.
- Permeation Measurement:
 - Introduce high-purity **hydrogen** gas into the high-pressure chamber to the desired test pressure.
 - Continuously monitor and record the pressure increase in the low-pressure chamber as a function of time using a pressure transducer.
 - The measurement continues until a steady-state permeation rate is achieved, indicated by a linear increase in pressure over time.
- Data Analysis:
 - Plot the pressure in the low-pressure chamber versus time.
 - The steady-state gas transmission rate (GTR) is determined from the slope of the linear portion of the curve.
 - The permeability coefficient (P) is calculated using the following equation: $P = (GTR * L) / (A * \Delta p)$ Where:
 - P = Permeability coefficient
 - GTR = Gas Transmission Rate
 - L = Thickness of the polymer specimen
 - A = Area of the specimen exposed to the gas
 - Δp = Pressure differential across the specimen

Logical Workflow



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Caption: Workflow for the Manometric Method.

Application Note 2: Volumetric Method Principle

The volumetric method measures the amount of **hydrogen** that permeates through a polymer sample by collecting the gas in a calibrated volume at constant pressure.[7][10] The polymer specimen is first saturated with **hydrogen** in a high-pressure chamber. After saturation, the sample is decompressed, and the amount of **hydrogen** released from the sample over time is measured.[10] This technique allows for the determination of diffusivity, solubility, and permeability.[7][10]

Experimental Protocol

- Sample Preparation:
 - Prepare polymer samples of a defined geometry (e.g., spherical, cylindrical).[10]
 - Measure the dimensions and weight of the samples.
- **Hydrogen** Charging:
 - Place the samples in a high-pressure chamber.
 - Pressurize the chamber with **hydrogen** gas to the desired pressure and maintain for a sufficient time to ensure saturation (typically 24 hours).[11]
- Desorption and Measurement:

- Rapidly decompress the chamber to atmospheric pressure.
- Transfer the sample to a measurement cell connected to a volumetric collection apparatus (e.g., a graduated cylinder inverted in a water bath).[11]
- Measure the volume of **hydrogen** gas released from the sample as a function of time.[10]

- Data Analysis:
 - The total amount of desorbed **hydrogen** is used to calculate the solubility (S).
 - The rate of desorption is used to determine the diffusion coefficient (D) by fitting the data to Fick's diffusion equations for the specific sample geometry.[10]
 - The permeability (P) is then calculated as the product of D and S ($P = D \times S$).[10]

Logical Workflow



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Caption: Workflow for the Volumetric Method.

Application Note 3: Gas Chromatography (GC) Method Principle

Gas chromatography offers high precision for quantifying the concentration of permeated **hydrogen**.[7][8] In this method, a carrier gas sweeps the downstream side of the permeation cell, carrying any permeated **hydrogen** to a gas chromatograph for detection and

quantification.[\[3\]](#) An alternative approach involves measuring the **hydrogen** released from a pre-saturated sample using thermal desorption analysis coupled with GC (TDA-GC).[\[12\]](#)

Experimental Protocol (Carrier Gas Method)

- Sample Preparation and Mounting:
 - Prepare and mount the polymer film in the permeation cell as described for the manometric method.
- System Setup:
 - Pressurize the upstream chamber with **hydrogen** gas.
 - Continuously sweep the downstream chamber with an inert carrier gas (e.g., argon or helium) at a constant flow rate.
 - Connect the outlet of the downstream chamber to the injection port of a gas chromatograph equipped with a thermal conductivity detector (TCD).
- Measurement and Calibration:
 - Periodically inject samples of the carrier gas from the downstream side into the GC.
 - The GC separates the **hydrogen** from the carrier gas and the TCD detects the **hydrogen** concentration.
 - Calibrate the GC using standard gas mixtures with known **hydrogen** concentrations.[\[12\]](#)
- Data Analysis:
 - Determine the concentration of **hydrogen** in the carrier gas from the GC peak areas and the calibration curve.
 - Calculate the **hydrogen** permeation flux based on the carrier gas flow rate and the measured **hydrogen** concentration.
 - Calculate the permeability coefficient as described in the manometric method.

Logical Workflow



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Caption: Workflow for the Gas Chromatography Method.

Application Note 4: Electrochemical Method Principle

The electrochemical method is a highly sensitive technique for measuring **hydrogen** permeation, particularly through conductive materials, though it can be adapted for polymers. [7][8] The method typically uses a Devanathan-Stachurski cell, which consists of two electrochemical compartments separated by the sample membrane.[13] In the "charging" compartment, **hydrogen** is generated electrochemically on the surface of the sample. The **hydrogen** atoms then diffuse through the sample to the "detection" compartment, where they are oxidized at a potentiostatically controlled electrode, generating a current that is proportional to the **hydrogen** permeation flux.[13][14]

Experimental Protocol

- Sample Preparation:
 - Prepare a thin, flat polymer membrane. To make it conductive, a thin layer of a **hydrogen**-permeable metal, such as palladium, is often coated on both sides of the polymer.
- Cell Setup:
 - Mount the coated polymer membrane between the two compartments of the Devanathan-Stachurski cell.

- Fill the charging side with an acidic solution (e.g., 0.1 M H₂SO₄) and the detection side with an alkaline solution (e.g., 0.1 M NaOH).[13]
- Place a counter and reference electrode in each compartment.

• Measurement:

- In the detection cell, apply a constant anodic potential (e.g., +0.3 V vs. Ag/AgCl) to the sample to oxidize any incoming **hydrogen**. The background current should decay to a low, stable value.[13]
- In the charging cell, apply a cathodic current or potential to generate **hydrogen** on the sample surface.[13]
- Record the anodic current in the detection cell as a function of time. This current is a direct measure of the **hydrogen** permeation rate.

• Data Analysis:

- The steady-state permeation current is used to calculate the **hydrogen** flux.
- The time lag to reach steady-state can be used to determine the diffusion coefficient.
- The permeability can be calculated from the flux and the **hydrogen** concentration at the input surface.

Logical Workflow



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Caption: Workflow for the Electrochemical Method.

Data Presentation: Hydrogen Permeability in Common Polymers

The following tables summarize quantitative data for **hydrogen** permeability in various polymers. It is important to note that permeability values can vary depending on the specific grade of the polymer, its processing history, and the exact test conditions.

Polymer	Abbreviation	Permeability Coefficient (mol·m/(m ² ·s·Pa))	Temperature (°C)	Test Method	Reference
Polyether ether ketone	PEEK	$\sim 5.78 \times 10^{-17}$	Room Temp	Gas	
		$\sim 2.24 \times 10^{-15}$		Transmission	
		$\sim 2.24 \times 10^{-15}$		-rate	[15]
				Measuring Equipment	
Polyimide	PI	$\sim 5.78 \times 10^{-17}$	Room Temp	Gas	
		$\sim 2.24 \times 10^{-15}$		Transmission	
		$\sim 2.24 \times 10^{-15}$		-rate	[15]
				Measuring Equipment	
Polycarbonate	PC	$\sim 5.78 \times 10^{-17}$	Room Temp	Gas	
		$\sim 2.24 \times 10^{-15}$		Transmission	
		$\sim 2.24 \times 10^{-15}$		-rate	[15]
				Measuring Equipment	
Polypropylene	PP	$\sim 2.24 \times 10^{-15}$	Room Temp	Gas	
				Transmission	
				-rate	[15]
				Measuring Equipment	
Cellophane	PT	$\sim 5.78 \times 10^{-17}$	Room Temp	Gas	
				Transmission	
				-rate	[15]
				Measuring Equipment	
High-Density Polyethylene	HDPE	Varies with pressure and temp.	30 - 80	High-Pressure Permeation Test	
					[5] [16]

Ethylene-vinyl alcohol copolymer	EVOH	Lower than HDPE	30 - 80	Molecular Simulation	[5]
Nitrile Butadiene Rubber	NBR	Varies with filler	Not specified	Gas Chromatography	[11]
Ethylene Propylene Diene Monomer	EPDM	Varies with pressure	Not specified	Volumetric/Manometric	[7][17]
Fluoroelastomer	FKM	Varies	Not specified	Volumetric	[10]
Natural Rubber	-	~6,800 cal/mole (Activation Energy)	Not specified	Not specified	[18]
Vistanex	-	~9,200 cal/mole (Activation Energy)	Not specified	Not specified	[18]
Thiokol Dx	-	~8,400 cal/mole (Activation Energy)	Not specified	Not specified	[18]
Pliofilm	-	~9,500 cal/mole (Activation Energy)	Not specified	Not specified	[18]

Note: Direct comparison of permeability values should be done with caution due to variations in units and test conditions across different studies. The activation energy values indicate the temperature dependence of permeability.

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